The Effect of 8(9)-EET Ethanolamide on Glomerular Filtration Rate: A Technical Guide
The Effect of 8(9)-EET Ethanolamide on Glomerular Filtration Rate: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The regulation of glomerular filtration rate (GFR) is a complex physiological process pivotal to renal function. Emerging evidence has identified endogenously produced lipid signaling molecules as key modulators of renal hemodynamics. Among these, 8(9)-epoxyeicosatrienoic acid (EET) ethanolamide, a cytochrome P450 (CYP)-derived metabolite of the endocannabinoid anandamide, has garnered attention for its potential role in influencing GFR. This in-depth technical guide synthesizes the current understanding of the effects of 8(9)-EET ethanolamide on glomerular filtration, detailing its metabolic origins, proposed mechanism of action, and the experimental methodologies requisite for its investigation. We will explore the causal chain from its biosynthesis to its ultimate impact on the glomerulus, providing a robust framework for researchers and drug development professionals investigating novel therapeutic targets within the renal system.
Introduction: The Endocannabinoid-EET Axis in Renal Physiology
The endocannabinoid system, once primarily associated with neuromodulation, is now recognized as a ubiquitous signaling network with profound implications for cardiovascular and renal physiology.[1] The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through cannabinoid receptors, but the discovery of endogenous ligands, or endocannabinoids, such as anandamide (N-arachidonoylethanolamine; AEA), has unveiled a more intricate and widespread biological system.[2]
Anandamide, an amide of the omega-6 fatty acid arachidonic acid and ethanolamine, is present in the kidneys and is subject to metabolic transformation by several enzymatic pathways.[3][4] While the fatty acid amide hydrolase (FAAH) pathway leading to the degradation of anandamide is well-characterized, the metabolic cascade initiated by cytochrome P450 (CYP) epoxygenases is of particular interest in the context of renal hemodynamics.[3] Human liver and kidney microsomes have been shown to metabolize anandamide to a series of epoxyeicosatrienoic acid ethanolamides (EET-EAs), including 5,6-, 8,9-, 11,12-, and 14,15-EET-EA.[5] This guide will focus specifically on the 8(9)-EET ethanolamide regioisomer and its impact on the glomerular filtration rate.
Biosynthesis and Metabolism of 8(9)-EET Ethanolamide
The journey from the precursor molecule, anandamide, to the bioactive 8(9)-EET ethanolamide is a multi-step enzymatic process that highlights the interplay between different metabolic pathways within the kidney.
Anandamide Synthesis
Anandamide is synthesized "on-demand" from membrane phospholipids, primarily N-arachidonoyl phosphatidylethanolamine (NAPE), through the action of various phospholipases.[4] The kidneys are enriched with both anandamide and the enzymes responsible for its metabolism, suggesting a localized role for this endocannabinoid in renal function.[3]
Cytochrome P450-Mediated Epoxidation
The critical step in the formation of 8(9)-EET ethanolamide is the epoxidation of the arachidonic acid backbone of anandamide. This reaction is catalyzed by CYP epoxygenases, a superfamily of heme-containing monooxygenases.[3] In the kidney, several CYP isoforms are expressed and have been shown to metabolize arachidonic acid to EETs.[3] Specifically, human kidney microsomes can directly convert anandamide to various EET-EAs, including 8(9)-EET ethanolamide.[5]
Further Metabolism by Soluble Epoxide Hydrolase (sEH)
Like their free acid counterparts (EETs), EET ethanolamides are substrates for soluble epoxide hydrolase (sEH). This enzyme converts the epoxide moiety to a diol, in this case, 8,9-dihydroxyeicosatrienoic acid (DHET) ethanolamide. This conversion is generally considered a deactivating step, as the diols are typically less biologically active than the epoxides. The activity of sEH, therefore, plays a crucial role in regulating the local concentrations and signaling lifetime of 8(9)-EET ethanolamide.
The Effect of 8(9)-EET Ethanolamide on Glomerular Filtration Rate
Direct experimental evidence specifically for 8(9)-EET ethanolamide is emerging; however, a significant body of research on its precursor, 8,9-EET, provides a strong foundation for understanding its effects on GFR. It has been reported that (±)8(9)-EET reduces the glomerular filtration rate through cyclooxygenase-dependent preglomerular vasoconstriction.[6]
Mechanism of Action: Preglomerular Vasoconstriction
The primary mechanism by which 8(9)-EET ethanolamide is proposed to reduce GFR is through vasoconstriction of the afferent arteriole, the small artery that supplies blood to the glomerulus. This preglomerular vasoconstriction reduces the hydrostatic pressure within the glomerular capillaries, thereby decreasing the driving force for filtration and ultimately lowering the GFR.
Studies on 8,9-EET have demonstrated a stereospecific effect, with the (8S,9R)-EET isomer being a potent vasoconstrictor of the afferent arteriole.[1] This leads to a reduction in single-nephron GFR (SNGFR).[1] The vasoconstrictor effect of 8,9-EET is dependent on the activity of cyclooxygenase (COX).[1] When COX is inhibited, the vasoconstrictor effect of 8,9-EET is reversed, leading to vasodilation and an increase in SNGFR.[1]
Potential Role of TRPV1 Channels
Transient receptor potential vanilloid 1 (TRPV1) channels, which are expressed in the kidney, are known to be activated by various endogenous lipids, including anandamide and some of its metabolites.[7] Activation of TRPV1 channels in the kidney can lead to vasodilation and an increase in GFR, an effect that is often mediated by the release of calcitonin gene-related peptide (CGRP) and substance P.[7][8] The interaction between 8(9)-EET ethanolamide and TRPV1 channels in the context of GFR regulation is an area that warrants further investigation. It is possible that the net effect of 8(9)-EET ethanolamide on renal hemodynamics is a balance between its direct vasoconstrictor effects and any potential indirect vasodilatory actions via TRPV1 activation.
Experimental Protocols for Assessing the Effect of 8(9)-EET Ethanolamide on GFR
To rigorously evaluate the impact of 8(9)-EET ethanolamide on GFR, a combination of in vivo and ex vivo experimental approaches is necessary.
In Vivo Measurement of GFR
The gold standard for assessing GFR in animal models involves the clearance of an exogenous filtration marker.
Protocol: Inulin Clearance in Rodents
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Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and catheterize the femoral artery (for blood pressure monitoring and blood sampling), femoral vein (for infusion), and bladder (for urine collection).
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Inulin Infusion: Administer a bolus of inulin followed by a continuous intravenous infusion to achieve a stable plasma concentration.
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Equilibration Period: Allow for an equilibration period of at least 60 minutes.
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Baseline Collection: Collect urine and a midpoint arterial blood sample over a timed period (e.g., 30 minutes) to determine baseline GFR.
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8(9)-EET Ethanolamide Administration: Administer 8(9)-EET ethanolamide intravenously as a bolus followed by a continuous infusion at the desired dose.
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Experimental Collection: After a suitable equilibration period with the compound, collect urine and a midpoint arterial blood sample over one or more timed periods.
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Sample Analysis: Measure the inulin concentration in plasma and urine samples using a standard colorimetric or enzymatic assay.
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GFR Calculation: Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
Micropuncture for Single-Nephron GFR (SNGFR)
To pinpoint the effect of 8(9)-EET ethanolamide on the individual nephron, micropuncture techniques are employed.
Protocol: Micropuncture in Munich-Wistar Rats
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Animal Preparation: Prepare the animal as for inulin clearance, with the addition of surgically exposing the kidney for micropuncture.
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Tubular Fluid Collection: Identify a late proximal tubule on the surface of the kidney and collect tubular fluid over a timed period using a glass micropipette.
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Blood Sampling: Collect an arterial blood sample.
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Inulin Measurement: Measure the inulin concentration in the tubular fluid and plasma.
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SNGFR Calculation: Calculate SNGFR using the formula: SNGFR = (Tubular Fluid Inulin Concentration × Tubular Fluid Flow Rate) / Plasma Inulin Concentration.
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Arteriolar Resistance Calculation: Measure glomerular capillary pressure, and pressures in the efferent arteriole and proximal tubule to calculate afferent and efferent arteriolar resistances.
Ex Vivo Perfused Kidney Preparation
The isolated perfused kidney model allows for the study of renal hemodynamics in the absence of systemic neural and hormonal influences.
Protocol: Isolated Perfused Rat Kidney
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Kidney Isolation: Isolate the kidney from an anesthetized rat and cannulate the renal artery and ureter.
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Perfusion: Perfuse the kidney with a physiological salt solution containing an oncotic agent (e.g., albumin) and a filtration marker (e.g., inulin) at a constant pressure or flow.
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Baseline Measurements: Collect perfusate and urine samples to determine baseline GFR and renal vascular resistance.
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8(9)-EET Ethanolamide Addition: Add 8(9)-EET ethanolamide to the perfusate at various concentrations.
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Experimental Measurements: Collect perfusate and urine samples at each concentration to determine the dose-response effect on GFR and renal vascular resistance.
Data Presentation
The following table summarizes the expected effects of 8(9)-EET ethanolamide on key renal hemodynamic parameters based on the available evidence for 8,9-EET.
| Parameter | Expected Effect of 8(9)-EET Ethanolamide | Rationale |
| Glomerular Filtration Rate (GFR) | ↓ | Reduced glomerular capillary pressure secondary to afferent arteriolar vasoconstriction.[1][6] |
| Single-Nephron GFR (SNGFR) | ↓ | Direct effect of preglomerular vasoconstriction on the individual nephron.[1] |
| Renal Blood Flow (RBF) | ↓ | Increased afferent arteriolar resistance. |
| Afferent Arteriolar Resistance | ↑ | Direct vasoconstrictor effect, dependent on cyclooxygenase.[1] |
| Efferent Arteriolar Resistance | ↔ | The primary effect is on the preglomerular vasculature. |
| Glomerular Capillary Pressure | ↓ | Consequence of increased afferent arteriolar resistance. |
Conclusion and Future Directions
For drug development professionals, the enzymatic pathways responsible for the synthesis and degradation of 8(9)-EET ethanolamide, namely CYP epoxygenases and soluble epoxide hydrolase, represent potential therapeutic targets for modulating GFR in various renal pathologies. For instance, inhibition of sEH could potentiate the effects of endogenous EETs and EET-EAs, which may have differential effects on renal hemodynamics depending on the specific regioisomer.
Future research should focus on several key areas:
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Direct in vivo studies on the effects of 8(9)-EET ethanolamide on GFR to confirm the findings extrapolated from 8,9-EET.
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Elucidation of the specific cyclooxygenase-derived metabolite(s) responsible for the vasoconstrictor effect.
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Investigation of the interaction between 8(9)-EET ethanolamide and TRPV1 channels in the kidney.
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Characterization of the downstream signaling pathways in afferent arteriolar smooth muscle cells that are activated by the COX-derived metabolite of 8(9)-EET ethanolamide.
A comprehensive understanding of the role of 8(9)-EET ethanolamide in renal physiology will undoubtedly open new avenues for the development of novel therapeutics for kidney diseases.
References
-
Snider, N.T., Kornilov, A.M., Kent, U.M., et al. (2007). Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides. Journal of Pharmacology and Experimental Therapeutics, 321(2), 590-597. [Link]
-
Ritter, O., & Miller, M.R. (2014). Anandamide and its metabolites: what are their roles in the kidney? Vascular Pharmacology, 63(3), 121-8. [Link]
-
Katoh, T., Takahashi, K., Capdevila, J., et al. (1991). Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney. American Journal of Physiology-Renal Physiology, 261(4 Pt 2), F578-F586. [Link]
-
Sharma, M., McCarthy, E.T., Reddy, D.S., et al. (2009). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. Prostaglandins & other lipid mediators, 89(1-2), 43–51. [Link]
-
Li, J., & Wang, D. H. (2008). Increased GFR and renal excretory function by activation of TRPV1 in the isolated perfused kidney. Pharmacological research, 57(3), 221–228. [Link]
-
Ritter, O., & Miller, M.R. (2014). Anandamide and its metabolites: what are their roles in the kidney?. ResearchGate. [Link]
-
Di Marzo, V., & Piscitelli, F. (2015). The Endocannabinoid System and its Modulation by Phytocannabinoids. Neurotherapeutics, 12(4), 692-8. [Link]
-
Wikipedia contributors. (2024, January 29). Anandamide. In Wikipedia, The Free Encyclopedia. [Link]
-
Sharma, M., McCarthy, E. T., Reddy, D. S., Patel, P. K., Savin, V. J., Medhora, M., & Falck, J. R. (2009). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. Prostaglandins & other lipid mediators, 89(1-2), 43–51. [Link]
-
Lencer, E., Schipper, P., Belge, H., Imig, J. D., & Deelman, L. E. (2014). Role of TRPV1 channels in ischemia/reperfusion-induced acute kidney injury. PloS one, 9(10), e109842. [Link]
-
Kim, J., Lee, S. H., Park, J. H., Kim, D. K., Kwak, C., & Kim, S. J. (2015). Epoxyeicosatrienoic acid administration or soluble epoxide hydrolase inhibition attenuates renal fibrogenesis in obstructive nephropathy. American journal of physiology. Renal physiology, 309(8), F714–F724. [Link]
-
Li, J., & Wang, D. H. (2008). Increased GFR and renal excretory function by activation of TRPV1 in the isolated perfused kidney. Pharmacological research, 57(3), 221–228. [Link]
-
Imig, J. D. (2020). Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury. Current opinion in nephrology and hypertension, 29(1), 76–84. [Link]
-
Li, J., & Wang, D. H. (2007). Role of TRPV1 in renal hemodynamics and function in Dahl salt-sensitive hypertensive rats. Hypertension, 50(5), 962–968. [Link]
-
Imig, J. D., & Falck, J. R. (2005). Actions of epoxygenase metabolites on the preglomerular vasculature. Hypertension, 45(4), 515-520. [Link]
-
Imig, J. D. (2015). Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury. Hypertension, 65(3), 476–482. [Link]
-
Campbell, W. B., & Imig, J. D. (2017). Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology. Physiological reviews, 97(2), 601–654. [Link]
-
Sharma, M., McCarthy, E. T., Reddy, D. S., Patel, P. K., Savin, V. J., Medhora, M., & Falck, J. R. (2009). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. Prostaglandins & other lipid mediators, 89(1-2), 43–51. [Link]
-
Kujal, P., Kikerpuu, K., Lõhmus, M., & Imig, J. D. (2018). Effects of renal nerves and plasma epoxyeicosatrienoic acids on blood pressure, renal hemodynamics and excretion in spontaneously hypertensive rats. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 69(4). [Link]
-
Kim, H. Y., Kim, J. Y., & Lee, J. Y. (2017). Synthesis of cyclooxygenase metabolites of 8,9-epoxyeicosatrienoic acid (EET): 11- and 15-hydroxy 8,9-EETs. Bioorganic & medicinal chemistry letters, 27(10), 2167–2170. [Link]
-
Weixel, K. M., Wiedenmann, A., Giegling, P., Kiderlen, S., Schunck, W. H., & Pavenstädt, H. (2007). Epoxyeicosatrienoic Acids Affect Electrolyte Transport in Renal Tubular Epithelial Cells: Dependence on Cyclooxygenase and Cell Polarity. The Journal of biological chemistry, 282(4), 2392–2403. [Link]
-
van der Grond, J., van Rijn, B., Pottel, H., & van den Brand, J. (2024). Diverse protocols for measuring glomerular filtration rate using iohexol clearance. Clinical chemistry and laboratory medicine, 62(2), e39–e41. [Link]
-
Homma, T., Zhang, J. Y., Shimizu, T., Prakash, C., Blair, I. A., & Harris, R. C. (1993). Cyclooxygenase-derived metabolites of 8,9-epoxyeicosatrienoic acid are potent mitogens for cultured rat glomerular mesangial cells. Biochemical and biophysical research communications, 191(1), 282–288. [Link]
-
Gaillard, C. A., & Levey, A. S. (2020). Diverse protocols for measuring glomerular filtration rate using iohexol clearance. Kidney international, 98(3), 543-545. [Link]
-
Su, K. H., Wu, C. H., & Wang, D. H. (2023). Activation of TRPV1-Expressing Renal Sensory Nerves of Rats with N-Oleoyldopamine Attenuates High-Fat-Diet-Induced Impairment of Renal Function. International journal of molecular sciences, 24(7), 6214. [Link]
-
Gauthier, K. M., & Campbell, W. B. (2021). The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS chemical biology, 16(5), 815–826. [Link]
-
ClinicalTrials.gov. (2024). Method VALIDation and Evaluation of Non-radioactive Methods to Measure Glomerular Filtration Rate. [Link]
-
Taylor & Francis. (n.d.). Ethanolamide – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Fenbufen Ethanolamide. [Link]
Sources
- 1. Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 3. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide - Wikipedia [en.wikipedia.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Increased GFR and Renal Excretory Function by Activation of TRPV1 in the Isolated Perfused Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased GFR and renal excretory function by activation of TRPV1 in the isolated perfused kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
